[2-(4-Methylcyclohexyl)ethyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexyl)ethylamine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a cyclohexyl ring substituted with a methyl group and an ethyl group, as well as an isopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)ethylamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 4-methylcyclohexanone with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and in a suitable solvent like methanol or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Methylcyclohexyl)ethylamine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding nitrile or imine intermediates is another method employed, using catalysts such as palladium on carbon or Raney nickel.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
2-(4-Methylcyclohexyl)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or analgesic.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-Methylcyclohexyl)ethylamine exerts its effects involves interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropylcyclohexylamine
- N-Methylcyclohexylamine
- N-Ethylcyclohexylamine
Uniqueness
Compared to similar compounds, 2-(4-Methylcyclohexyl)ethylamine features a unique combination of substituents that confer distinct chemical and biological properties. Its specific arrangement of alkyl groups around the nitrogen atom influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H27N/c1-11(2)10-14-9-8-13-6-4-12(3)5-7-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
AERZLZOBUKMPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.